molecular formula C23H22N4O3 B2712158 N-(2-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941921-22-8

N-(2-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2712158
CAS No.: 941921-22-8
M. Wt: 402.454
InChI Key: VHOQHDREZAQYHI-UHFFFAOYSA-N
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Description

The compound N-(2-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide features a pyrazolo[1,5-a]pyrazin-4-one core, substituted at position 2 with a 4-methylphenyl group and at position 5 with an acetamide side chain bearing a 2-methoxybenzyl moiety. This structure is characteristic of bioactive heterocyclic compounds, which are often explored for antimicrobial, antiviral, or anticancer properties .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-16-7-9-17(10-8-16)19-13-20-23(29)26(11-12-27(20)25-19)15-22(28)24-14-18-5-3-4-6-21(18)30-2/h3-13H,14-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOQHDREZAQYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

N 2 methoxybenzyl 2 2 4 methylphenyl 4 oxopyrazolo 1 5 a pyrazin 5 4H yl acetamide\text{N 2 methoxybenzyl 2 2 4 methylphenyl 4 oxopyrazolo 1 5 a pyrazin 5 4H yl acetamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolo[1,5-a]pyrazine core followed by acetamide functionalization. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyrazolo[1,5-a]pyrazine have been shown to induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization and activation of caspase pathways, leading to cell cycle arrest and apoptosis in tumor cells.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA54910Tubulin inhibition
Compound BC615Caspase activation
N-(2-methoxybenzyl)-...MCF7TBDTBD

Neuropharmacological Effects

There is emerging evidence suggesting that compounds similar to this compound may exhibit neuroprotective effects. These effects are hypothesized to occur through the modulation of neurotransmitter systems and inhibition of monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters.

Table 2: Neuropharmacological Activity

Compound NameTarget EnzymeIC50 (µM)
Compound CMAO-A3.35
Compound DMAO-B5.69
N-(2-methoxybenzyl)-...TBDTBD

Case Studies

  • Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry evaluated a series of pyrazolo[1,5-a]pyrazine derivatives for their anticancer properties against various cell lines. The results indicated that modifications at the benzyl position significantly enhanced cytotoxicity against breast cancer cells.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The results suggested that these compounds could protect neuronal cells from oxidative stress-induced apoptosis.

Comparison with Similar Compounds

Core Heterocycle Modifications

The pyrazolo[1,5-a]pyrazine core is shared with several analogs, but substitutions at positions 2 and 5 significantly influence activity:

Compound Name R1 (Position 2) R2 (Acetamide Side Chain) Molecular Weight Key Features
Target Compound 4-Methylphenyl N-(2-Methoxybenzyl) ~410 (estimated) Methoxy enhances lipophilicity
2-(Benzo[d][1,3]dioxol-5-yl) analog Benzo[d][1,3]dioxol-5-yl N-(3-Fluoro-4-methylphenyl) - Electron-withdrawing substituents
N-(Dihydrobenzodioxin-6-yl) analog 3,4-Dimethoxyphenyl N-(2,3-Dihydro-1,4-benzodioxin) 452.44 Bulky substituent for steric effects
Sulfanyl-containing analog 4-Methoxyphenyl N-(4-Phenoxyphenyl) - Sulfur atom for polar interactions
  • Electron-Donating vs. Withdrawing Groups : The target’s 2-methoxybenzyl group (electron-donating) contrasts with fluorine or chloro substituents in analogs like N-(4-chlorophenethyl)-...acetamide (Mol. Wt. 420.9) , which may reduce metabolic stability but enhance target binding.

Key Differences :

  • The target’s 2-methoxybenzyl group may require selective protection/deprotection steps to avoid side reactions during synthesis.

Pharmacological and Physicochemical Properties

Physicochemical Data

Property Target Compound N-(4-Ethylphenyl) Analog N-(4-Chlorophenethyl) Analog
Molecular Weight ~410 386.45 420.9
LogP (Predicted) ~3.2 (moderate lipophilicity) ~3.5 ~4.1 (higher due to Cl)
Solubility Low in aqueous media Similar Lower due to halogen
  • Methoxy Group Impact : The 2-methoxy group in the target may improve solubility in polar solvents compared to halogenated analogs.

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